![molecular formula C17H9F5N2OS B3006594 N-(2,4-二氟苯基)-2-[3-(三氟甲基)苯基]-1,3-噻唑-4-甲酰胺 CAS No. 303998-63-2](/img/structure/B3006594.png)

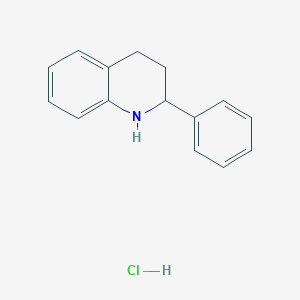

N-(2,4-二氟苯基)-2-[3-(三氟甲基)苯基]-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

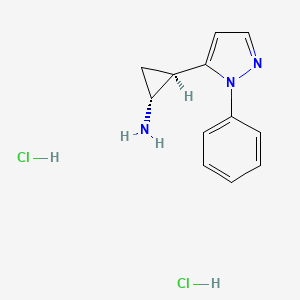

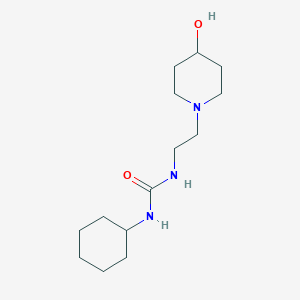

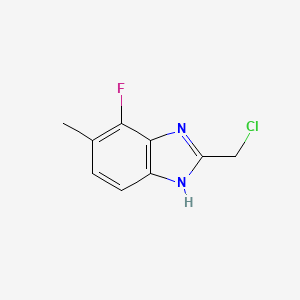

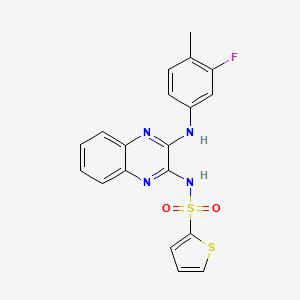

The synthesis of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide and related compounds involves various strategies to incorporate the desired functional groups and achieve the target molecular architecture. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which share a similar structural motif, was achieved through an in vitro mycelia growth inhibition assay, indicating a method that could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involved characterizing the target compounds by spectral data and elemental analysis, suggesting a comprehensive approach to confirming the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated by condensation reactions followed by saponification, which could provide insights into the molecular structure of the target compound . Additionally, the structure of novel thiazole-5-carboxamide derivatives was fully characterized, which is relevant to the thiazole moiety present in the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide a basis for understanding the reactivity of the target compound. For instance, the synthesis of N-(1,3,4-thiadiazolyl) thiazolyl carboxamides involved reactions of 5-alkyl(aryl)-2-amino-1,3,4-thiadiazoles with 2-methyl-4-trifluoromethylthiazol-5-carboxychloride, indicating the potential reactivity of the thiazole ring in the target compound . Moreover, the synthesis of a novel inhibitor of the canonical NF-κB cascade involved scaffold hopping, which could be a strategy for modifying the target compound to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For example, the fungicidal activity of novel N-(1,3,4-thiadiazolyl) thiazolyl carboxamides was evaluated, and the compounds with electron-withdrawing groups exhibited higher activity, suggesting that the presence of fluorine atoms in the target compound may enhance its biological activity . Additionally, the prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide was synthesized and metabolized to yield plasma concentrations of the active antiinflammatory agent, indicating the potential for the target compound to be used as a prodrug .

科学研究应用

抗癌活性

N-(2,4-二氟苯基)-2-[3-(三氟甲基)苯基]-1,3-噻唑-4-甲酰胺及其衍生物在抗癌研究中已显示出有希望的结果。蔡等人(2016 年)的一项研究表明,与所讨论的化合物在结构上相似的噻唑-5-甲酰胺衍生物对包括 A-549、Bel7402 和 HCT-8 在内的多种癌细胞系表现出显着的抗癌活性 (Cai et al., 2016)。同样,Ravinaik 等人(2021 年)合成并评估了一系列噻唑基苯甲酰胺的抗癌特性,发现了几种活性高于参考药物依托泊苷的化合物 (Ravinaik et al., 2021)。

抗菌和抗病原活性

该化合物及其衍生物也因其抗菌和抗病原特性而受到探索。Limban 等人(2011 年)的一项研究发现,某些与 N-(2,4-二氟苯基)-2-[3-(三氟甲基)苯基]-1,3-噻唑-4-甲酰胺在结构上相似的酰硫脲表现出显着的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌 (Limban et al., 2011)。

抑制基因表达和酶活性

该化合物的衍生物已因其抑制基因表达和酶活性的能力而受到研究。Palanki 等人(2000 年)研究了该化合物的衍生物对 NF-κB 和 AP-1 基因表达的抑制作用。这些化合物被证明具有细胞活性,并且具有潜在的口服生物利用度 (Palanki et al., 2000)。

合成和晶体结构分析

相关化合物的合成和晶体结构一直是研究的重要领域。Zhong 等人(2010 年)合成了与我们感兴趣的化合物在结构上相关的双氯芬酸甲酰胺,并分析了它们的晶体结构,展示了分子间氢键如何稳定堆积 (Zhong et al., 2010)。

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2OS/c18-11-4-5-13(12(19)7-11)23-15(25)14-8-26-16(24-14)9-2-1-3-10(6-9)17(20,21)22/h1-8H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOIHJZDAYBKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)

![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)

![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3006531.png)

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)